

Characterization of endo-BCN-PEG8-acid Conjugates: Application Notes and Protocols

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Compound of Interest

Compound Name: *endo-BCN-PEG8-acid*

Cat. No.: B15543318

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **endo-BCN-PEG8-acid** is a heterobifunctional linker that is pivotal in the field of bioconjugation and drug development.[1][2][3] Its unique structure, featuring a strained bicyclo[6.1.0]nonyne (BCN) moiety and a carboxylic acid group connected by an eight-unit polyethylene glycol (PEG) spacer, allows for a two-step sequential or one-pot orthogonal conjugation strategy. The endo-BCN group facilitates rapid and specific copper-free click chemistry, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-functionalized molecules.[1][3] Simultaneously, the terminal carboxylic acid can form stable amide bonds with primary amines through standard carbodiimide chemistry.[2][4] The hydrophilic PEG8 spacer enhances the solubility and bioavailability of the resulting conjugates while providing spatial separation between the conjugated molecules.[1][2]

This document provides detailed application notes and experimental protocols for the characterization of conjugates synthesized using **endo-BCN-PEG8-acid**. It is intended to guide researchers in academic and industrial settings through the synthesis, purification, and analysis of these important bioconjugates, with applications in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutic and diagnostic agents.[3]

Physicochemical Properties

A summary of the key physicochemical properties of **endo-BCN-PEG8-acid** is presented in the table below.

Property	Value	Reference
Molecular Weight	617.73 g/mol	[2]
Chemical Formula	C30H51NO12	[2]
Purity	>95% (typically)	[2][5]
Solubility	Soluble in DMSO, DMF, DCM, and water	[6]
Storage	Store at -20°C, protected from light and moisture	[4][6]

Applications

The bifunctional nature of **endo-BCN-PEG8-acid** makes it a versatile tool for a variety of bioconjugation applications, including:

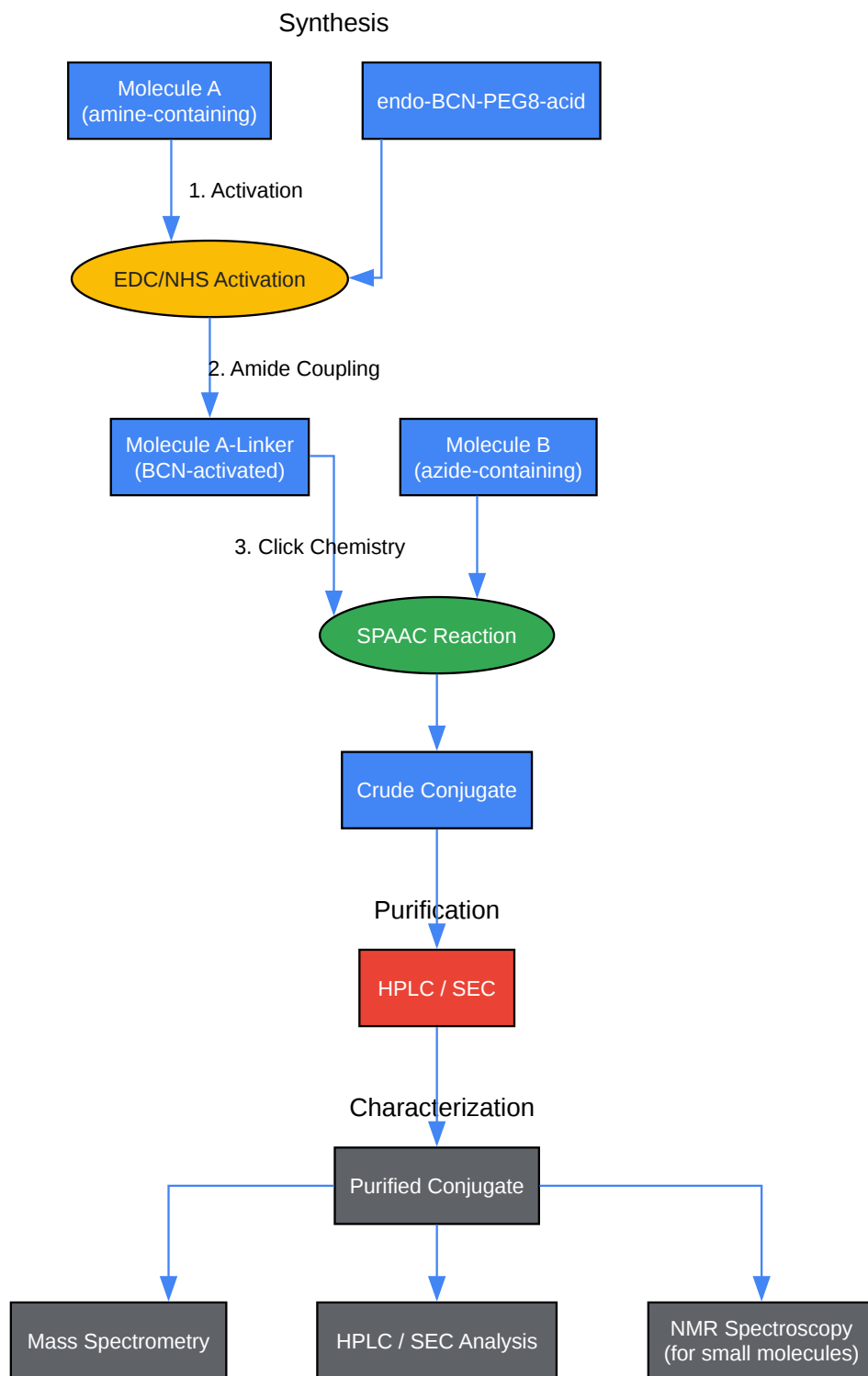
- **Antibody-Drug Conjugates (ADCs):** The carboxylic acid can be conjugated to an amine-containing linker on a cytotoxic drug, while the BCN group can react with an azide-modified antibody.
- **PROTACs:** This linker can connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[3]
- **Peptide and Protein Labeling:** It can be used to attach labels, such as fluorescent dyes or biotin, to proteins and peptides for imaging and detection purposes.
- **Surface Functionalization:** Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[1]

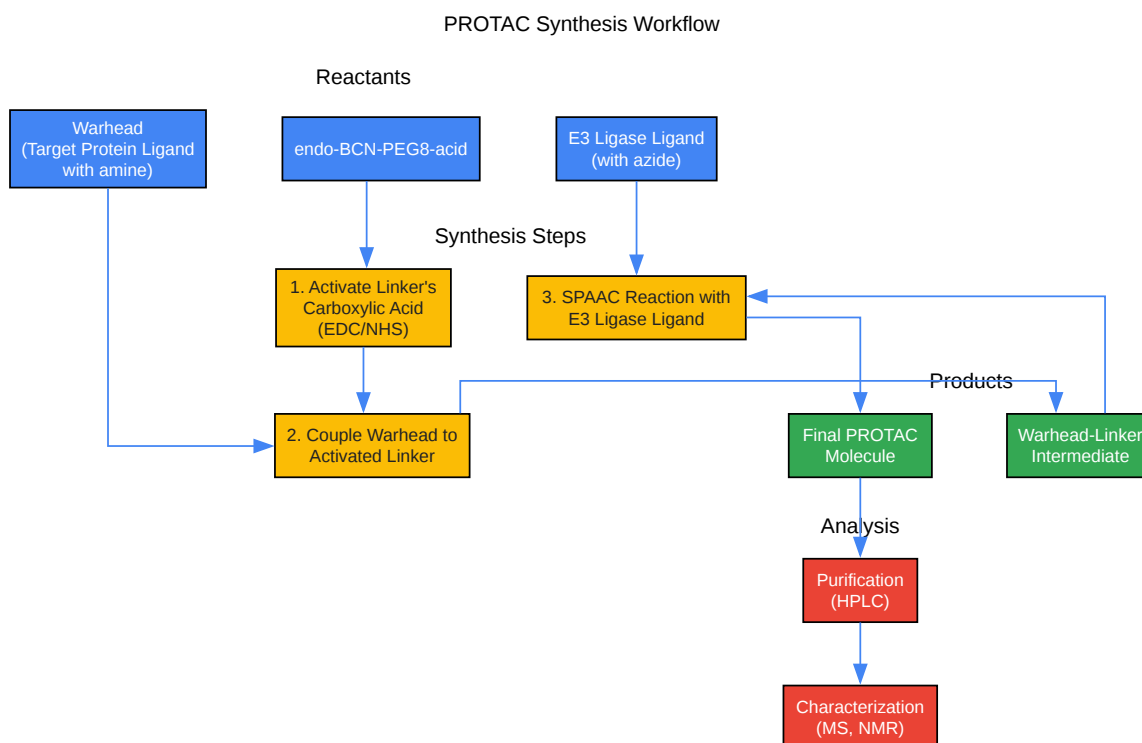
Experimental Workflows

General Bioconjugation Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a bioconjugate using **endo-BCN-PEG8-acid**. This workflow involves the sequential conjugation of two different molecules (Molecule A and Molecule B).

General Bioconjugation Workflow





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